N~3~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide
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Overview
Description
N~3~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiadiazole ring, a piperidine ring, and multiple functional groups, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N~3~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The functional groups on the piperidine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N~3~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves several pathways:
Inhibition of Reactive Oxygen Species (ROS) Production: The compound scavenges free radicals and reduces oxidative stress.
Activation of Antioxidant Enzymes: It activates enzymes such as superoxide dismutase and catalase, which protect cells against oxidative damage.
Modulation of Signaling Pathways: It modulates pathways like the nuclear factor kappa B (NF-κB) pathway, which regulates inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide: Shares the thiadiazole ring and similar functional groups.
2,2-Dimethyl-1,3-propanediol: Contains similar structural motifs and is used in similar applications.
Uniqueness
N~3~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is unique due to its combination of the thiadiazole and piperidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2S/c1-16(2,3)9-12-18-19-14(24-12)17-13(22)11-7-6-8-21(10-11)15(23)20(4)5/h11H,6-10H2,1-5H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRHXAQHESKXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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